3-Methyl-4-oxoheptanal (CAS 136027-88-8): Structural Profiling and Strategic Applications in Heterocyclic Drug Design
3-Methyl-4-oxoheptanal (CAS 136027-88-8): Structural Profiling and Strategic Applications in Heterocyclic Drug Design
Executive Summary
In the landscape of modern organic synthesis and drug development, aliphatic 1,4-dicarbonyl compounds serve as highly versatile, privileged building blocks. 3-Methyl-4-oxoheptanal (CAS: 136027-88-8) is a prime example of a bifunctional 1,4-ketoaldehyde[1]. Featuring both a highly reactive terminal aldehyde and an internal ketone separated by a chiral methine bridge, this molecule is strategically deployed in the synthesis of complex heterocycles, flavor compounds, and Active Pharmaceutical Ingredients (APIs)[2].
As a Senior Application Scientist, I have structured this technical whitepaper to provide an in-depth analysis of the physicochemical properties of 3-methyl-4-oxoheptanal, its synthetic logistics, and a field-proven, self-validating Standard Operating Procedure (SOP) for its use in regioselective Paal-Knorr pyrrole synthesis.
Structural and Physicochemical Profiling
Understanding the molecular descriptors of 3-methyl-4-oxoheptanal is critical for predicting its behavior in complex reaction matrices. The molecule features a chiral center at the C-3 position due to the methyl substitution, which introduces stereochemical considerations when used in asymmetric synthesis[3].
The dual nature of its carbonyl groups dictates its reactivity: the sterically unhindered C-1 aldehyde is highly susceptible to initial nucleophilic attack, while the C-4 ketone requires stronger activation[2]. This differential electrophilicity is the cornerstone of its utility in regioselective cyclizations.
Table 1: Physicochemical Properties and Molecular Descriptors
Data aggregated from computational models and experimental databases.
| Property | Value | Source / Method |
| IUPAC Name | 3-methyl-4-oxoheptanal | Computed by LexiChem[1] |
| CAS Registry Number | 136027-88-8 | EPA DSSTox[4] |
| SMILES String | CCCC(=O)C(C)CC=O | Computed by OEChem[4] |
| Molecular Formula | C₈H₁₄O₂ | PubChem[1] |
| Molecular Weight | 142.20 g/mol | PubChem[4] |
| Exact Mass | 142.09938 Da | PubChem[4] |
| Boiling Point | ~170 °C | Experimental[3] |
| Topological Polar Surface Area | 34.1 Ų | Computed by Cactvs[4] |
| XLogP3-AA (Lipophilicity) | 0.7 | Computed by XLogP3[4] |
| Hydrogen Bond Donors | 0 | Computed by Cactvs[4] |
| Hydrogen Bond Acceptors | 2 | Computed by Cactvs[4] |
| Rotatable Bonds | 5 | Computed by Cactvs[4] |
| Physical State | Liquid (at 25 °C) | Experimental[3] |
Synthetic Pathways and Precursor Logistics
The procurement or in-house synthesis of 3-methyl-4-oxoheptanal relies on controlled carbon-carbon bond formation or targeted degradation of larger aliphatic rings. Two primary methodologies are employed in industrial and academic settings[2]:
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Aldol Condensation & Alkylation: Utilizing acetylacetone and a corresponding aldehyde, followed by controlled dehydration and alkylation.
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Oxidative Cleavage: Ring-opening of substituted cyclic precursors (e.g., 2-methylcyclopentanone derivatives) using strong oxidizing agents to yield the linear 1,4-dicarbonyl[2].
Fig 1: Synthetic pathways for 3-Methyl-4-oxoheptanal via aldol condensation or oxidative cleavage.
Mechanistic Utility: The Paal-Knorr Heterocycle Scaffold
In drug development, the pyrrole ring is a privileged scaffold found in blockbuster drugs like Atorvastatin. 3-Methyl-4-oxoheptanal is an ideal precursor for the Paal-Knorr Pyrrole Synthesis , a reaction that converts 1,4-dicarbonyls into substituted pyrroles upon treatment with a primary amine.
Causality in Reaction Design: Because 3-methyl-4-oxoheptanal is an asymmetrical 1,4-ketoaldehyde, the primary amine will regioselectively attack the more electrophilic C-1 aldehyde first, forming a hemiaminal that rapidly dehydrates to an imine. The subsequent tautomerization to an enamine allows for an intramolecular nucleophilic attack on the C-4 ketone. Final dehydration and aromatization yield a highly specific 1,2,3,5-tetrasubstituted pyrrole.
Fig 2: Mechanistic workflow of the Paal-Knorr pyrrole synthesis using a 1,4-ketoaldehyde precursor.
Standard Operating Procedure (SOP): Regioselective Pyrrole Synthesis
To ensure maximum yield and reproducibility, the following protocol utilizes a self-validating thermodynamic trap to drive the reaction to completion.
Materials Required:
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3-Methyl-4-oxoheptanal (1.0 equiv)
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Primary Amine (e.g., Aniline or Alkyl amine) (1.1 equiv)
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p-Toluenesulfonic acid (p-TsOH) (0.05 equiv)
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Anhydrous Toluene (0.2 M relative to ketoaldehyde)
Step-by-Step Methodology:
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Apparatus Setup: Equip a flame-dried 100 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.
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Expert Insight: The Dean-Stark trap acts as our self-validating system . The Paal-Knorr condensation generates exactly two equivalents of water per molecule of pyrrole formed. Monitoring the water volume allows for real-time, quantitative tracking of reaction progress.
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Reagent Charging: Dissolve 3-methyl-4-oxoheptanal in anhydrous toluene. Add the primary amine dropwise at room temperature.
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Causality: Dropwise addition controls the initial exothermic formation of the hemiaminal, preventing unwanted polymerization of the highly reactive aldehyde[3].
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Catalyst Addition: Add the catalytic p-TsOH.
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Causality: A weak/dilute acid catalyst is strictly required. It protonates the C-4 ketone to increase its electrophilicity for the ring-closing step, without fully protonating the primary amine into an unreactive ammonium salt.
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Reflux and Dehydration: Heat the mixture to reflux (approx. 110 °C). Maintain reflux until water ceases to collect in the Dean-Stark trap (typically 4–6 hours).
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Reaction Quenching: Cool the reaction to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ (2 × 20 mL) to neutralize the p-TsOH, followed by brine (1 × 20 mL).
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Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude dark oil via flash column chromatography (Hexanes:Ethyl Acetate gradient) to isolate the pure substituted pyrrole.
Analytical Validation & Quality Control
To verify the integrity of the synthesized pyrrole and the complete consumption of 3-methyl-4-oxoheptanal, the following analytical validations must be performed:
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TLC Monitoring: The starting material (3-methyl-4-oxoheptanal) is poorly UV-active but stains strongly with 2,4-Dinitrophenylhydrazine (2,4-DNP). The product pyrrole will be highly UV-active at 254 nm.
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¹H NMR (CDCl₃): Successful cyclization is confirmed by the disappearance of the characteristic aldehyde proton signal (approx. δ 9.5 - 10.0 ppm) and the appearance of the aromatic pyrrole core protons (approx. δ 6.0 - 6.8 ppm).
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LC-MS: Confirm the expected mass of the pyrrole product, noting the loss of 36 Da (two water molecules) from the combined mass of the starting materials.
References
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Title: PubChem Compound Summary for CID 71341341, 3-Methyl-4-oxoheptanal Source: National Center for Biotechnology Information (NCBI) URL: [Link]
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Title: 3-Methyl-4-oxoheptanal (DTXSID80768292) Source: U.S. Environmental Protection Agency (EPA) CompTox Chemicals Dashboard URL: [Link]
